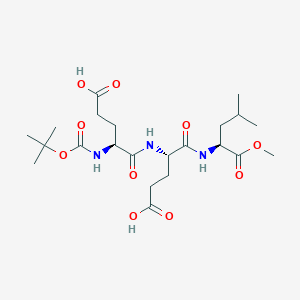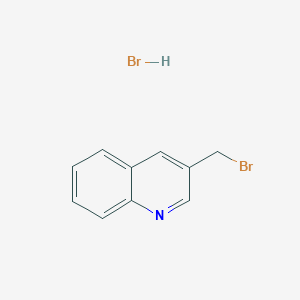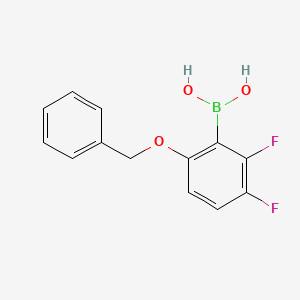
4-(4-Bromophenyl)thiomorpholin-1,1-dioxid
Übersicht
Beschreibung
“4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide” is a chemical compound with the molecular formula C10H12BrNO2S . It has an average mass of 290.177 Da and a monoisotopic mass of 288.977203 Da . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of “4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide” consists of a thiomorpholine ring attached to a bromophenyl group . The thiomorpholine ring contains sulfur and nitrogen atoms, while the bromophenyl group contains a bromine atom attached to a phenyl ring .Physical and Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3, a boiling point of 489.4±40.0 °C at 760 mmHg, and a melting point of 190.0 to 194.0 °C . It has a molar refractivity of 63.7±0.4 cm3, a polar surface area of 46 Å2, and a molar volume of 184.5±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Zwischenprodukte
4-(4-Bromophenyl)thiomorpholin-1,1-dioxid: wird als Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet . Seine Bromphenylgruppe ist besonders reaktiv, was eine nachträgliche Funktionalisierung und Einarbeitung in komplexere Moleküle ermöglicht. Diese Verbindung dient als Baustein bei der Herstellung von Medikamenten, die eine Vielzahl von biologischen Aktivitäten aufweisen können.
Materialwissenschaft
In der Materialwissenschaft können die strukturellen Eigenschaften dieser Verbindung genutzt werden, um neuartige Materialien mit potentiellen Anwendungen in der Elektronik, Beschichtungstechnik und Nanotechnologie zu synthetisieren . Der Thiomorpholin-1,1-dioxid-Rest könnte diesen Materialien einzigartige elektrische oder mechanische Eigenschaften verleihen.
Analytische Chemie
Diese Verbindung wird in der analytischen Chemie als Standard- oder Referenzmaterial bei der Kalibrierung von Instrumenten oder der Entwicklung neuer analytischer Methoden verwendet . Ihre gut definierte Struktur und Eigenschaften machen sie für die Verwendung in der Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie geeignet.
Chemische Synthese
This compound: spielt eine Rolle in der chemischen Synthese als Vorläufer für verschiedene organische Reaktionen . Sie kann Transformationen wie Palladium-katalysierte Kupplungsreaktionen eingehen, die grundlegend für die Herstellung komplexer organischer Moleküle sind.
Biochemie-Forschung
In der Biochemie kann diese Verbindung aufgrund ihrer schwefelhaltigen Ringstruktur verwendet werden, um Enzym-Substrat-Wechselwirkungen zu untersuchen . Sie könnte in enzymatischen Assays als Nachahmung oder Inhibitor natürlicher Substrate fungieren und dazu beitragen, Enzymmechanismen zu entschlüsseln.
Umweltwissenschaften
Die Umweltauswirkungen von This compound können hinsichtlich seiner Abbaubarkeit und potenziellen Toxizität untersucht werden . Die Forschung in diesem Bereich könnte zu Erkenntnissen über das Verhalten der Verbindung in Ökosystemen und ihre Auswirkungen auf verschiedene Organismen führen.
Landwirtschaftliche Chemie
Obwohl keine direkte Anwendung, könnten die Derivate der Verbindung auf ihre potenzielle Verwendung in der Landwirtschaft untersucht werden, z. B. bei der Entwicklung neuer Pestizide oder Wachstumsregulatoren . Das Bromatom in seiner Struktur könnte für die biologische Aktivität dieser Derivate entscheidend sein.
Medizinische Forschung
In der medizinischen Forschung könnte diese Verbindung auf ihr therapeutisches Potenzial untersucht werden, insbesondere bei der Entwicklung neuer Arzneimittel . Ihr molekulares Gerüst ermöglicht die Anbindung verschiedener Pharmakophore, die mit biologischen Zielstrukturen interagieren könnten.
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c11-9-1-3-10(4-2-9)12-5-7-15(13,14)8-6-12/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNMNPHZKMEGDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659743 | |
| Record name | 4-(4-Bromophenyl)-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093878-42-2 | |
| Record name | 4-(4-Bromophenyl)-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
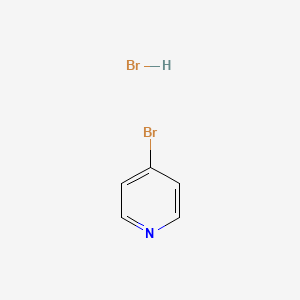
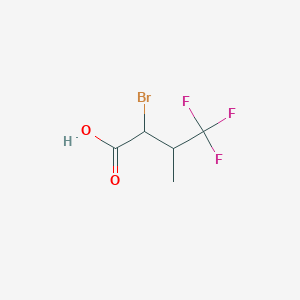
![1-[2-Amino-1-(2-chloro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1521886.png)

![3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1521891.png)
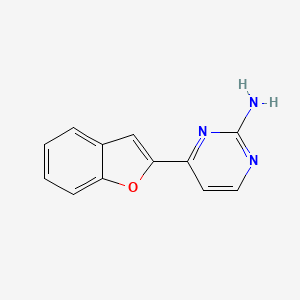

![4-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1521896.png)
![[2-(2-Propoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1521897.png)

